molecular formula C9H9N3Na2O10S B095145 Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate CAS No. 16068-14-7

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate

Cat. No. B095145
CAS RN: 16068-14-7
M. Wt: 397.23 g/mol
InChI Key: MSLSYEHLHPKCOJ-QTPLPEIMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a chemical compound that is widely used in scientific research. It is a water-soluble salt that is commonly used as a reagent in laboratory experiments. This compound has a variety of applications in different fields of science, including biochemistry, pharmacology, and physiology.

Scientific Research Applications

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has a variety of applications in scientific research. It is commonly used as a reagent in protein assays, such as the Bradford assay and Lowry assay. This compound can also be used as a fluorescent probe to detect the presence of proteins in biological samples. In addition, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is used in the study of enzyme kinetics and enzyme inhibition.

Mechanism Of Action

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate works by binding to proteins, which causes a change in the absorbance or fluorescence of the compound. This change can be measured and used to determine the concentration of the protein in the sample. The mechanism of action of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is based on the interaction between the compound and the amino acid residues of the protein.

Biochemical And Physiological Effects

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is a water-soluble salt that can be easily dissolved in aqueous solutions. This makes it a useful reagent for protein assays and other experiments that require water-soluble compounds. Another advantage is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is not a specific reagent for protein assays. It can bind to a variety of proteins, which can lead to inaccurate results if the protein of interest is not the only protein present in the sample. Another limitation is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can interfere with other assays, such as the bicinchoninic acid assay, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in scientific research. One direction is the development of more specific protein assays that can accurately measure the concentration of a specific protein in the presence of other proteins. Another direction is the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in the study of enzyme kinetics and enzyme inhibition. This compound can be used to study the interaction between enzymes and their substrates, as well as the inhibition of enzyme activity by inhibitors. Finally, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be used in the development of new drugs and therapies for the treatment of diseases.

Synthesis Methods

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be synthesized by the reaction of 2,4-dinitroaniline with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting compound is a water-soluble salt that can be purified by recrystallization.

properties

CAS RN

16068-14-7

Product Name

Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate

Molecular Formula

C9H9N3Na2O10S

Molecular Weight

397.23 g/mol

IUPAC Name

disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate

InChI

InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1

InChI Key

MSLSYEHLHPKCOJ-QTPLPEIMSA-L

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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